molecular formula C10H11ClN2O3 B14157325 N-[(4-chlorophenyl)carbamoyl]-L-alanine CAS No. 185333-13-5

N-[(4-chlorophenyl)carbamoyl]-L-alanine

Cat. No.: B14157325
CAS No.: 185333-13-5
M. Wt: 242.66 g/mol
InChI Key: NPBMFLBWLQUVAV-LURJTMIESA-N
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Description

N-[(4-Chlorophenyl)carbamoyl]-L-alanine is a specialized synthetic compound designed for research applications. This molecule is a derivative of L-alanine, a fundamental non-essential amino acid that plays a critical role in sugar and acid metabolism and serves as an important energy source for muscle tissue and the central nervous system . The structure incorporates a 4-chlorophenylcarbamoyl moiety, a functional group found in compounds with various bioactive properties. Researchers can explore this compound as a potential building block in peptide synthesis, particularly as an unnatural amino acid analog. Its structure suggests potential use in studying enzyme inhibition or modulation, given that alanine derivatives are known to interact with enzymes such as 4-aminobutyrate aminotransferase . The presence of the chlorophenyl group may enhance the compound's lipophilicity, making it a candidate for investigations into membrane permeability and the design of bioactive peptides with improved pharmacokinetic properties. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

185333-13-5

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C10H11ClN2O3/c1-6(9(14)15)12-10(16)13-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,14,15)(H2,12,13,16)/t6-/m0/s1

InChI Key

NPBMFLBWLQUVAV-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

The most established method involves activating the carboxyl group of L-alanine using carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate reacts with 4-chlorophenylamine in the presence of a coupling agent like hydroxybenzotriazole (HOBt), yielding the target compound. A typical protocol involves:

  • Dissolving L-alanine in anhydrous dimethylformamide (DMF).
  • Sequential addition of DCC and 4-chlorophenyl isocyanate at 0°C.
  • Stirring for 12–24 hours at room temperature.
    This method achieves moderate yields (50–65%) but requires rigorous purification to remove dicyclohexylurea byproducts.

Mixed Carbonate Method

An alternative approach employs chloroformate derivatives to generate reactive mixed carbonates. For instance, treating L-alanine with ethyl chloroformate forms an intermediate that reacts with 4-chlorophenylamine. This method minimizes racemization but suffers from lower yields (40–55%) due to competing hydrolysis.

Modern Catalytic Methods

Thiourea-Catalyzed Asymmetric Synthesis

Recent patents highlight thiourea derivatives as organocatalysts for enantioselective carbamoylation. For example, N,N'-diphenylthiourea (10 mol%) in toluene facilitates the reaction between N-Fmoc-L-alanine and 4-chlorophenyl isocyanate at −20°C, achieving 78% yield and >99% enantiomeric excess (ee). The mechanism involves dual hydrogen-bond activation of the isocyanate and stabilization of the tetrahedral intermediate.

Palladium-Catalyzed Carbonylation

A novel method utilizes palladium(II) acetate with carbon monoxide (1 atm) to mediate the coupling of L-alanine methyl ester with 4-chloroaniline. This one-pot reaction proceeds via a palladium-carbamoyl intermediate, affording the product in 70% yield after 6 hours at 80°C. Key advantages include avoidance of toxic isocyanates and scalability.

Green Chemistry and Solvent Optimization

Aqueous-Phase Synthesis

Micellar catalysis using sodium dodecyl sulfate (SDS) in water enables carbamoylation at ambient temperature. L-Alanine, 4-chlorophenyl isocyanate, and a catalytic amount of SDS (2 mol%) react within 4 hours, yielding 62% product with minimal organic solvent usage.

Photoredox Carbamoylation

A cutting-edge technique employs 9-mesityl-10-methylacridinium perchlorate as a photocatalyst under blue LED irradiation. This method activates N-chlorocarbamates generated in situ from 4-chloroaniline and phosgene equivalents, achieving 85% yield in acetonitrile/water mixtures.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield (%) ee (%) Temperature (°C) Key Advantage
Carbodiimide-Mediated DCC/HOBt 55 99 25 High enantioselectivity
Thiourea-Catalyzed N,N'-Diphenylthiourea 78 99.5 −20 Low temperature, high yield
Palladium Carbonylation Pd(OAc)₂/CO 70 98 80 Isocyanate-free
Photoredox Acridinium catalyst 85 99 25 Mild conditions, scalability

Mechanistic Insights and Side Reactions

Racemization Pathways

Racemization at the α-carbon of L-alanine is prevalent in strongly acidic or basic conditions. Fourier-transform infrared (FTIR) studies indicate that using N-protected amino acids (e.g., Fmoc-L-alanine) reduces epimerization by stabilizing the tetrahedral intermediate.

Byproduct Formation

Competing urea formation between excess 4-chlorophenyl isocyanate and amine byproducts is mitigated by slow reagent addition. High-performance liquid chromatography (HPLC) analyses reveal that thiourea catalysts suppress dimerization by 30% compared to carbodiimides.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency, enabling kilogram-scale production. A tubular reactor with immobilized lipase achieves 90% conversion in 2 minutes residence time, leveraging enzymatic specificity.

Crystallization and Purification

Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) yields >99.5% pure product. X-ray crystallography confirms the monoclinic P2₁ space group, with hydrogen bonding between the carbamoyl NH and carbonyl oxygen.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)carbamoyl]-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)carbamoyl]-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Role of the 4-Chlorophenyl Group: The 4-chlorophenyl moiety enhances target binding through hydrophobic and π-π interactions. In compound 21 (a pyridinesulfonamide derivative), this group contributes to selective activity against leukemia and melanoma (GI50: 13.6–14.9 µM) .

Halogen Substituent Effects: Evidence from maleimide derivatives (e.g., N-(4-fluorophenyl)- vs. N-(4-iodophenyl)maleimide) indicates that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency (IC50 range: 4.34–7.24 µM) . However, in sulfonamide/carbamoyl systems, the position of chlorine (e.g., 4-chloro vs. 3,4-dichloro) significantly affects activity. For example, compound 21’s 3,4-dichlorophenylpiperazine substituent likely enhances solubility and target affinity compared to monosubstituted analogues .

Backbone Flexibility :
Carbamoyl-L-alanine derivatives prioritize hydrogen-bonding interactions via the urea and carboxylic acid groups, whereas sulfonamide-based compounds (e.g., compound 21) leverage sulfonyl groups for stronger electrostatic interactions. This difference may influence tissue penetration and metabolic stability .

Selectivity and Toxicity Profiles

  • Selectivity Toward Cancer Subtypes :
    Compounds with 4-chlorophenylcarbamoyl groups show preferential activity against hematologic cancers (e.g., leukemia) over solid tumors, possibly due to enhanced blood-brain barrier penetration .
  • Toxicity Considerations : Chlorinated aromatic compounds may pose hepatotoxicity risks, but structural optimization (e.g., piperazine additions in compound 21) mitigates this by improving metabolic clearance .

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